2,6-dimethoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide
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Overview
Description
2,6-Dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy groups and a thiazole moiety, which contributes to its distinct chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures such as indole derivatives and thiazoles have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethoxybenzoic acid with an appropriate thiazole derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy groups and thiazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Shares the methoxy substitution pattern but lacks the thiazole moiety.
4-Methyl-2,6-dimethoxyphenol: Similar structure but different functional groups and applications.
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Used in amide coupling reactions, similar in some synthetic applications.
Uniqueness
2,6-Dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide is unique due to its combination of methoxy groups and thiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,6-dimethoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17(26-20(22-13)14-8-5-4-6-9-14)12-21-19(23)18-15(24-2)10-7-11-16(18)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNLGVUALCDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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